Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
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Overview
Description
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of serine and alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is notable for its stability and utility in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of alanine and serine are protected using the Fmoc group.
Formation of Psi(Me,Me)pro Moiety: The Psi(Me,Me)pro moiety is introduced through a series of reactions involving methylation and cyclization.
Coupling Reactions: The protected amino acids are coupled using standard peptide coupling reagents such as HBTU or DIC.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can modify the side chains or the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide-linked peptides, while reduction can produce free thiol groups.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), enabling the creation of custom peptides for research and industrial applications.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine
This compound has applications in medicinal chemistry, particularly in the design and synthesis of peptide-based pharmaceuticals. It is used to create peptides with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. It is also employed in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The Psi(Me,Me)pro moiety can influence the conformation and stability of the peptide, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-Ser-OH: A simpler derivative without the Psi(Me,Me)pro moiety.
Fmoc-Ala-Ser(Phg)-OH: Contains a phenylglycine (Phg) moiety instead of Psi(Me,Me)pro.
Fmoc-Ala-Ser(Trt)-OH: Contains a trityl (Trt) protecting group instead of Psi(Me,Me)pro.
Uniqueness
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is unique due to the presence of the Psi(Me,Me)pro moiety, which imparts specific conformational and stability properties to the peptide. This makes it particularly useful in the synthesis of peptides with enhanced biological activity and stability.
Properties
Molecular Formula |
C24H26N2O6 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C24H26N2O6/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29) |
InChI Key |
QMRGOZHWQFEGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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